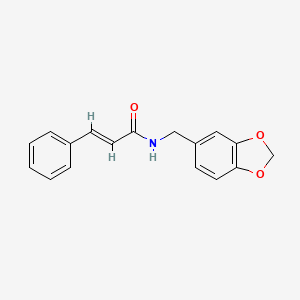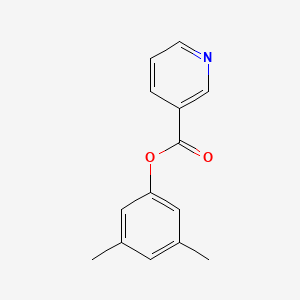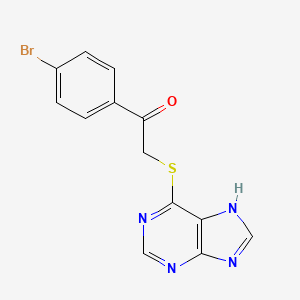
N-ethyl-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-(phenylthio)propanamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It belongs to the thiocarbamate family of herbicides and was first introduced in the 1960s. EPTC is a selective herbicide, which means that it targets specific types of weeds while leaving crops unharmed.
作用機序
N-ethyl-3-(phenylthio)propanamide works by inhibiting the biosynthesis of lipids in plants. Specifically, it inhibits the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death.
Biochemical and Physiological Effects
N-ethyl-3-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, disrupts the synthesis of chlorophyll, and reduces the production of proteins and nucleic acids. N-ethyl-3-(phenylthio)propanamide has also been shown to induce oxidative stress in plants, which can lead to the production of reactive oxygen species and damage to cellular components.
実験室実験の利点と制限
N-ethyl-3-(phenylthio)propanamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a well-established mode of action. However, N-ethyl-3-(phenylthio)propanamide is not suitable for all types of experiments. It is highly toxic and can be hazardous to handle, and its effects can vary depending on the type of plant being studied.
将来の方向性
There are many potential future directions for research on N-ethyl-3-(phenylthio)propanamide. One area of interest is the development of new formulations of N-ethyl-3-(phenylthio)propanamide that are more effective and less toxic. Another area of interest is the study of N-ethyl-3-(phenylthio)propanamide's potential use in the treatment of certain types of cancer. Finally, there is a need for further research on the ecological impact of N-ethyl-3-(phenylthio)propanamide and its potential effects on non-target organisms.
Conclusion
In conclusion, N-ethyl-3-(phenylthio)propanamide, or N-ethyl-3-(phenylthio)propanamide, is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the biosynthesis of lipids in plants and has a number of biochemical and physiological effects. While N-ethyl-3-(phenylthio)propanamide has several advantages for use in lab experiments, it is not suitable for all types of experiments. There are many potential future directions for research on N-ethyl-3-(phenylthio)propanamide, including the development of new formulations and the study of its potential use in cancer treatment.
合成法
N-ethyl-3-(phenylthio)propanamide can be synthesized by reacting 3-(phenylthio)propionic acid with ethylamine in the presence of a catalyst such as hydrogen chloride. The reaction yields N-ethyl-3-(phenylthio)propanamide, which is then purified by recrystallization.
科学的研究の応用
N-ethyl-3-(phenylthio)propanamide has been extensively studied for its herbicidal properties. It has been used to control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. N-ethyl-3-(phenylthio)propanamide has also been used in combination with other herbicides to enhance its effectiveness. In addition, N-ethyl-3-(phenylthio)propanamide has been studied for its potential use in other applications, such as in the treatment of certain types of cancer.
特性
IUPAC Name |
N-ethyl-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-12-11(13)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVXFOAAWDYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)

![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)


![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenyl-2-propen-1-ylidene)butanohydrazide](/img/structure/B5729536.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)